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Cat. No.: B12381673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] It is

indicated for reducing the risk of sustained eGFR decline, end-stage kidney disease,

cardiovascular death, non-fatal myocardial infarction, and hospitalization for heart failure in

adult patients with chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[2] As a

critical therapeutic agent, ensuring its quality and purity through reliable analytical methods is

paramount. This application note provides a detailed, validated High-Performance Liquid

Chromatography (HPLC) method for the quantitative analysis of Finerenone in bulk drug and

pharmaceutical dosage forms.

Physicochemical Properties of Finerenone:

Finerenone is a white to off-white crystalline powder.[1][3] It is practically insoluble in water but

freely soluble in organic solvents like methanol and acetonitrile. It belongs to

Biopharmaceutical Classification System (BCS) class II, indicating low solubility and high

permeability.

HPLC Method for Finerenone Analysis
This section details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the

determination of Finerenone.
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Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.

Parameter Condition

Instrument HPLC system with a UV/PDA detector

Column
Inertsil ODS C-18-3V (250 x 4.6mm, 5µm

particle size)

Mobile Phase
0.03M Ammonium Acetate in water: Acetonitrile

(20:80 v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature Ambient

Detection Wavelength 230 nm

Run Time 20 minutes

Retention Time Approximately 10.9 minutes

Diluent Mobile Phase

Reagents and Solutions
Acetonitrile (HPLC Grade)

Ammonium Acetate (Analytical Grade)

Water (HPLC Grade)

Finerenone Reference Standard

Preparation of 0.03M Ammonium Acetate: Dissolve approximately 2.31 g of ammonium acetate

in 1000 mL of HPLC grade water.
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Preparation of Mobile Phase: Mix the 0.03M Ammonium Acetate solution and Acetonitrile in a

ratio of 20:80 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior

to use.

Preparation of Standard Stock Solution (2000 µg/mL): Accurately weigh and dissolve 200 mg of

Finerenone reference standard in a 100 mL volumetric flask with the diluent. Sonicate for 15

minutes to ensure complete dissolution and make up the volume with the diluent.

Preparation of Working Standard Solution (200 µg/mL): Transfer 5 mL of the primary standard

stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

Preparation of Sample Solution (from Tablets): Weigh and powder 20 tablets to determine the

average weight. Take a quantity of powder equivalent to 10 mg of Finerenone and transfer it to

a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15 minutes to ensure

complete dissolution, and then make up the volume with the diluent. Filter the solution through

a 0.45 µm syringe filter before injection.

Method Validation
The analytical method was validated according to the International Council for Harmonisation

(ICH) guidelines. The validation parameters are summarized in Table 2.
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Validation Parameter Results

Linearity Range 80 - 240 µg/mL

Correlation Coefficient (r²) > 0.999

Accuracy (% Recovery) 98.0% - 102.0%

Precision (%RSD) < 2.0%

Limit of Detection (LOD) 0.05 µg/mL

Limit of Quantitation (LOQ) 0.15 µg/mL

Specificity
No interference from excipients or degradation

products

Robustness

The method is robust to small, deliberate

changes in flow rate and mobile phase

composition.

System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate

for the intended analysis. The acceptance criteria for system suitability are presented in Table

3.

Parameter Acceptance Criteria

Tailing Factor (Asymmetry Factor) ≤ 2.0

Theoretical Plates (N) > 2000

Relative Standard Deviation (%RSD) of Peak

Areas
≤ 2.0% (for replicate injections)

Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the

method. Finerenone was subjected to stress conditions including acid, base, oxidation,

thermal, and photolytic degradation.
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Protocol for Forced Degradation:

Acid Degradation: A sample solution was treated with 0.1N HCl and heated.

Base Degradation: A sample solution was treated with 0.1N NaOH at room temperature.

Oxidative Degradation: A sample solution was treated with 30% hydrogen peroxide (H₂O₂) at

room temperature.

Thermal Degradation: Finerenone powder was kept in an oven at 80°C for 24 hours.

Photolytic Degradation: Finerenone powder was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies showed that the method was able to separate the

Finerenone peak from all degradation product peaks, confirming its stability-indicating

capability.

Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for HPLC method development and

the logical relationship of system suitability testing.
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Literature Review & Physicochemical Properties

Selection of Initial Chromatographic Conditions
(Column, Mobile Phase, Detector)

Method Optimization
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System Suitability Testing

Fail

Method Validation (ICH Guidelines)
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Finalized HPLC Method
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Caption: HPLC Method Development Workflow for Finerenone Analysis.
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Outcome

System Suitability Testing (SST)

Tailing Factor (≤ 2.0) Theoretical Plates (> 2000) %RSD of Peak Areas (≤ 2.0%) Resolution (if applicable)

Result

System is Suitable for Analysis

All Parameters Met

Troubleshoot System

One or More Parameters Fail

Click to download full resolution via product page

Caption: Logical Relationship of System Suitability Test Parameters.

Conclusion
This application note provides a simple, accurate, and precise RP-HPLC method for the

quantitative analysis of Finerenone. The method is validated according to ICH guidelines and is

demonstrated to be stability-indicating. This method is suitable for routine quality control

analysis of Finerenone in bulk and pharmaceutical dosage forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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